(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate
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Overview
Description
(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a tert-butyl ester group, a bromo substituent, and a trifluoromethoxy group on the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2-(trifluoromethoxy)benzaldehyde and tert-butyl acrylate.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving a base such as potassium carbonate or sodium hydride to deprotonate the acrylate and facilitate the nucleophilic addition to the aldehyde.
Catalysts: Catalysts such as palladium or copper may be used to enhance the reaction rate and yield.
Solvents: Common solvents for this reaction include dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the bromo group to a hydrogen atom.
Substitution: The bromo substituent can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typical reducing agents.
Substitution: Nucleophiles like sodium azide (NaN₃) or potassium thiolate (KSR) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be employed in the development of bioactive molecules and probes for biological studies.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate involves its interaction with specific molecular targets. The presence of the bromo and trifluoromethoxy groups can influence its reactivity and binding affinity to various enzymes or receptors. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyl 3-(4-bromo-2-methoxyphenyl)acrylate: Similar structure but lacks the trifluoromethoxy group.
tert-Butyl 3-(4-chloro-2-(trifluoromethoxy)phenyl)acrylate: Contains a chloro substituent instead of bromo.
tert-Butyl 3-(4-bromo-2-(trifluoromethyl)phenyl)acrylate: Has a trifluoromethyl group instead of trifluoromethoxy.
Uniqueness
(E)-tert-Butyl 3-(4-bromo-2-(trifluoromethoxy)phenyl)acrylate is unique due to the combination of the bromo and trifluoromethoxy groups, which can significantly affect its chemical properties and reactivity. This makes it a valuable compound for specific synthetic applications and research studies.
Properties
IUPAC Name |
tert-butyl (E)-3-[4-bromo-2-(trifluoromethoxy)phenyl]prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrF3O3/c1-13(2,3)21-12(19)7-5-9-4-6-10(15)8-11(9)20-14(16,17)18/h4-8H,1-3H3/b7-5+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTEZNUJMNWTGRE-FNORWQNLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C=CC1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)/C=C/C1=C(C=C(C=C1)Br)OC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrF3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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